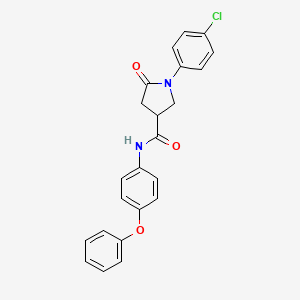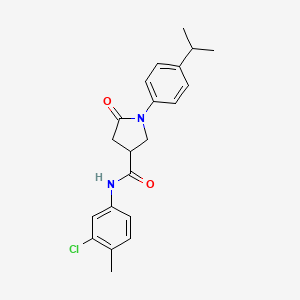![molecular formula C16H20N4O2 B4012862 1,3-dimethyl-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4012862.png)
1,3-dimethyl-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multiple steps, including nitration, cyclization, and alkylation. For instance, the preparation of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, a compound with a related structure, was achieved through nitration using 15N-enriched nitric acid followed by an intramolecular oxidative cyclization (M. Sako, I. Yaekura, S. Oda, & K. Hirota, 2000).
Molecular Structure Analysis
Structural analysis of related compounds often involves the use of UV-vis, NMR spectral data, and X-ray crystal analyses to determine stability and structural characteristics. For example, 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates were synthesized and analyzed, demonstrating their stability and structural features (Kazuhiro Igarashi, Y. Yamaguchi, Yuhki Mitsumoto, S. Naya, & M. Nitta, 2006).
Chemical Reactions and Properties
The chemical reactivity of these compounds varies with the functional groups attached to the core structure. For instance, electrophilic substitution reactions of similar compounds like 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione have been studied, indicating specific positions on the molecule that are more reactive towards certain reagents (E. B. Tsupak, Y. Tkachenko, & A. Pozharskii, 1994).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds under different conditions. While specific data on 1,3-dimethyl-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may not be available, studies on similar compounds provide valuable insights into how such properties can be influenced by slight modifications in the molecular structure.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents and the ability to undergo certain types of chemical reactions, are essential for the application of these compounds in synthetic chemistry. The reaction of 6-amino-1,3-dimethyluracil with arylalkanone Mannich bases to produce 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines demonstrates the versatility and reactivity of these compounds under specific conditions (U. Girreser, D. Heber, & Martin Schütt, 2004).
Propriétés
IUPAC Name |
1,3-dimethyl-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(12-7-5-4-6-8-12)20-9-13-14(17-10-20)18(2)16(22)19(3)15(13)21/h4-8,11,17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIVBTHRRPRTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl 5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4012797.png)

![1-(4-chloro-2-methylphenyl)-3-[(3,4-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4012820.png)
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4012826.png)

![11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012852.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012858.png)

![1-(2-furylmethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B4012865.png)

![1-(5-chloro-2-methylphenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4012870.png)
